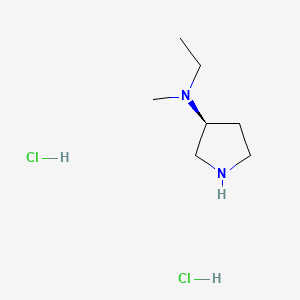
1-Allyl-3-(4,5-dimethylthiazol-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethyl-1,3-thiazol-2-yl)-3-(prop-2-en-1-yl)thiourea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiourea group attached to a dimethyl-1,3-thiazol-2-yl moiety and a prop-2-en-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 1,3-thiazole-2-carboxylic acid with prop-2-en-1-amine under specific conditions to form the thiourea derivative. The reaction typically requires a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(Dimethyl-1,3-thiazol-2-yl)-3-(prop-2-en-1-yl)thiourea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the thiourea group may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different nucleophiles
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may have potential biological activities, such as antimicrobial or antifungal properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 1-(Dimethyl-1,3-thiazol-2-yl)-3-(prop-2-en-1-yl)thiourea exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparación Con Compuestos Similares
1-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol
3,4-Dimethyl-N-(1,3-thiazol-2-yl)benzamide
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Uniqueness: 1-(Dimethyl-1,3-thiazol-2-yl)-3-(prop-2-en-1-yl)thiourea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H13N3S2 |
|---|---|
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C9H13N3S2/c1-4-5-10-8(13)12-9-11-6(2)7(3)14-9/h4H,1,5H2,2-3H3,(H2,10,11,12,13) |
Clave InChI |
GUJJKWAGFJGREI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=S)NCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-Dibromo-4-chlorobenzo[d]thiazole](/img/structure/B15362164.png)

![6-[2,2-Dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15362178.png)
![6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)


![Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B15362208.png)
![(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B15362210.png)


